3-Amino-5-hydroxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-amino-5-hydroxybenzoic acid involves multiple steps, including the preparation of chlorinated analogues necessary for antibiotic biosynthesis. These procedures aim to modify the compound to enhance its utility in developing several important classes of antibiotics. The methodologies for synthesizing these derivatives from methyl 3-amino-5-hydroxybenzoate highlight the compound's versatility and significance in pharmaceutical research (Becker, 1984).
Molecular Structure Analysis
The molecular structure of 3-amino-5-hydroxybenzoic acid derivatives, such as the 5-[(E)-(2,6-Dichlorobenzylidene)amino]-2-hydroxybenzoic acid, shows distinct geometric configurations. These molecules form dimers and intermolecular hydrogen bonds, creating polymeric sheets, which demonstrate the compound's potential for forming complex molecular assemblies (Tahir et al., 2010).
Chemical Reactions and Properties
3-Amino-5-hydroxybenzoic acid participates in various chemical reactions, serving as a precursor for different synthetic pathways. Its involvement in the biosynthesis of ansamycins and its role in the formation of antibiotics highlight its reactivity and functional significance. The compound undergoes transformations that are crucial for the development of pharmaceutical agents, indicating its broad utility in medicinal chemistry (Ghisalba & Nüesch, 1981).
Physical Properties Analysis
While specific studies directly detailing the physical properties of 3-amino-5-hydroxybenzoic acid were not identified in the current search, the compound's solubility, melting point, and other physical characteristics would be crucial for its application in synthetic chemistry and pharmaceutical formulation.
Chemical Properties Analysis
The chemical properties of 3-amino-5-hydroxybenzoic acid, such as its reactivity with various chemical agents and its role as a building block in organic synthesis, make it a valuable compound in drug discovery and development. Its ability to undergo derivatization allows for the synthesis of a wide range of chemical entities, further underscoring its importance in medicinal chemistry.
For a deeper understanding of the compound's role in biosynthesis and its application in the synthesis of antibiotics, the following references provide detailed insights:
Scientific Research Applications
Antibiotic Production in Actinomycetes
3-Amino-5-hydroxybenzoic acid (AHBA) synthase plays a crucial role in AHBA biosynthesis, which is essential for producing ansamycins and AHBA-related antibiotics in Actinomycetes. The gene targeting AHBA synthase can be used to screen for antibiotic-producing strains in Actinomycetes (Hui-tu et al., 2009).
Role in the Aminoshikimate Pathway
The biosynthesis of AHBA, a precursor for ansamycin and mitomycin antibiotics, involves the aminoshikimate pathway. The RifN protein has been identified as a key component in this pathway, specifically converting kanosamine into kanosamine 6-phosphate, which is integral to AHBA formation (Arakawa et al., 2002).
Corrosion Inhibition
3-Hydroxybenzoic acid (3-HBA), a related compound, has been investigated for its potential as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly pickling solutions (Narváez et al., 2005).
Insight into Antitumor Antibiotic Biosynthesis
Research on AHBA has provided insights into the biosynthesis of antitumor antibiotics such as mitomycin C and FR900482. The study of early-stage intermediates in this biosynthesis is crucial for understanding the formation of these antibiotics (Chamberland et al., 2009).
Metabolic Pathway Studies
The study of enzymes involved in the metabolic pathways of hydroxybenzoic acids, including AHBA and related compounds, provides valuable insights into microbial degradation processes and potential biotechnological applications (Orii et al., 2004).
Lactate Receptor Agonism
3-Hydroxybenzoic acid and its derivatives have been identified as selective agonists for the lactate receptor (GPR81), showing potential in vivo antilipolytic effects in obesity models (Dvorak et al., 2012).
Review of AHBA Synthesis
A review of the aminoshikimate pathway elucidates the formation of AHBA, highlighting the recruitment of genes for kanosamine formation and detailing the pathway's steps. This synthesis is crucial for producing ansamycin and mitomycin antibiotics (Floss et al., 2011).
Electrochemical Sensing Applications
3-Hydroxybenzoic acid has been used to modify electrodes for developing electrochemical sensors, demonstrating its potential in detecting substances of forensic interest (Shishkanova et al., 2021).
Bacterial Transporter Studies
Studies on bacterial transporters for hydroxybenzoates, such as 3-hydroxybenzoate, reveal the specific mechanisms of substrate uptake in bacteria, which is significant for understanding microbial metabolism and potential biotechnological applications (Xu et al., 2012).
Novel Synthetic Derivatives for Anti-Inflammatory Activity
The development of novel synthetic derivatives of hydroxybenzoic acids, like 5-aminosalicylic acid, is being explored for potential anti-inflammatory applications, as seen in pharmacokinetic studies in animal models (Romero-Castro et al., 2016).
Safety And Hazards
Future Directions
AHBA is the precursor for synthesizing the mC7N units, the characteristic structural component of ansamycins and mitomycins antibiotics, compounds with important antimicrobial and anticancer activities . Furthermore, aminoshikimic acid, another relevant intermediate of the ASA pathway, is an attractive candidate for a precursor for oseltamivir phosphate synthesis, the most potent anti-influenza neuraminidase inhibitor treatment of both seasonal and pandemic influenza .
properties
IUPAC Name |
3-amino-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEJHSFTZVMSJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226947 | |
Record name | 3-Amino-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-hydroxybenzoic acid | |
CAS RN |
76045-71-1 | |
Record name | 3-Amino-5-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76045-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Amino-5-hydroxybenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJU6MLE7KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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